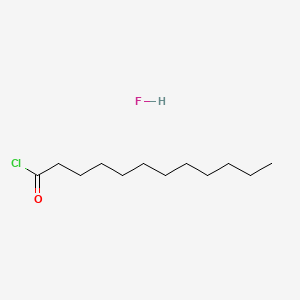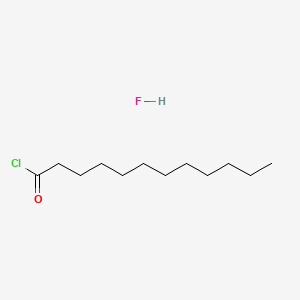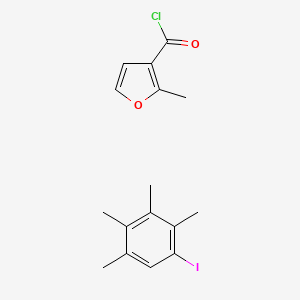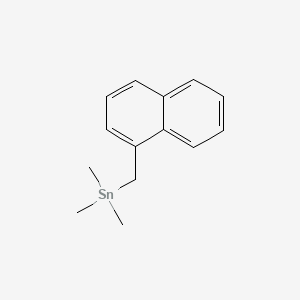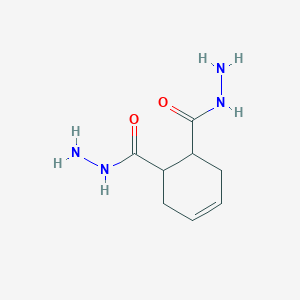
Cyclohex-4-ene-1,2-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-4-ene-1,2-dicarbohydrazide is an organic compound with the molecular formula C8H14N4O2 It is characterized by a cyclohexene ring with two carbohydrazide groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-4-ene-1,2-dicarbohydrazide can be synthesized through a multi-step process. One common method involves the Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same Diels-Alder reaction followed by hydrazine treatment. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like xylene and petroleum ether for crystallization and purification .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-4-ene-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene ring to single bonds, forming cyclohexane derivatives.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and bromine (Br2).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dicarbohydrazide.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohex-4-ene-1,2-dicarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbohydrazide groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which cyclohex-4-ene-1,2-dicarbohydrazide exerts its effects involves its reactive carbohydrazide groups. These groups can form covalent bonds with various biomolecules, potentially altering their function. The compound can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Cyclohex-4-ene-1,2-dicarbohydrazide can be compared with similar compounds such as:
Cyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but lacks the reactive carbohydrazide groups.
Cyclohexane-1,2-dicarbohydrazide: Saturated version with different reactivity.
Cyclohex-4-ene-1,2-dicarboxylic anhydride: Precursor in the synthesis of this compound.
This compound is unique due to its combination of a cyclohexene ring and reactive carbohydrazide groups, making it a versatile compound for various applications.
Properties
CAS No. |
14246-80-1 |
|---|---|
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
cyclohex-4-ene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C8H14N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-2,5-6H,3-4,9-10H2,(H,11,13)(H,12,14) |
InChI Key |
FJFRLOOYFSNNQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


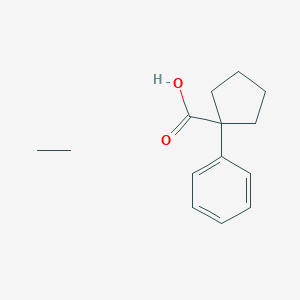
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
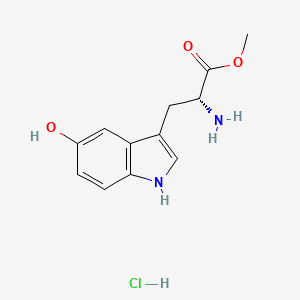
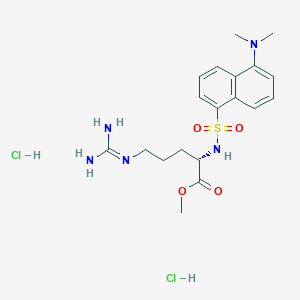
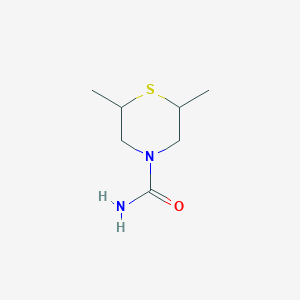
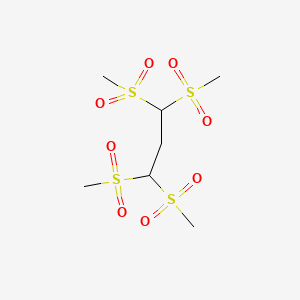
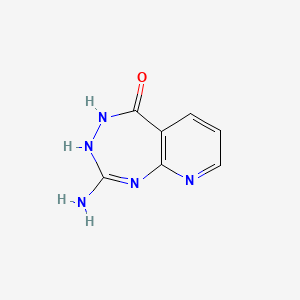
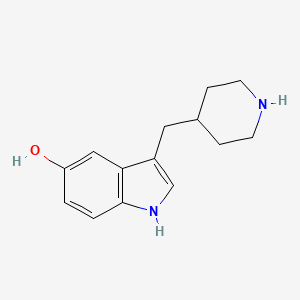
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
